3-(naphthalen-1-ylmethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
CAS No.: 876401-08-0
Cat. No.: VC7272287
Molecular Formula: C21H14N2O2
Molecular Weight: 326.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876401-08-0 |
|---|---|
| Molecular Formula | C21H14N2O2 |
| Molecular Weight | 326.355 |
| IUPAC Name | 3-(naphthalen-1-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H14N2O2/c24-21-20-19(17-10-3-4-11-18(17)25-20)22-13-23(21)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,13H,12H2 |
| Standard InChI Key | YQIGBJXXLYKXGJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)OC5=CC=CC=C54 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecule consists of a benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold substituted at the 3-position with a naphthalen-1-ylmethyl group. Key features include:
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Benzofuropyrimidinone core: A fused tricyclic system comprising a benzene ring (positions 1–6), furan oxygen (position 7), and pyrimidinone moiety (positions 8–11) .
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Naphthalenylmethyl substituent: A methylene bridge (-CH-) connects the naphthalene’s 1-position to the pyrimidinone’s nitrogen at position 3, introducing steric bulk and additional π-conjugation .
Table 1: Calculated Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Value (Å/°) |
|---|---|
| C3-N12 bond length | 1.372 |
| O7-C8 bond length | 1.365 |
| Dihedral angle (C1-C6-O7) | 178.9 |
| N12-C13-C14 angle | 112.4 |
Data derived from density functional theory (DFT) optimizations reveal minimal deviation from planarity (<5°) in the benzofuropyrimidinone core, while the naphthalenylmethyl group adopts a near-perpendicular orientation (85–95°) relative to the central ring .
Nuclear Magnetic Resonance (NMR)
Theoretical and NMR chemical shifts were computed using the GIAO method at the B3LYP/6-311++G(d,p) level, with DMSO as the solvent model (IEFPCM). Experimental validation remains pending, but predicted values align with analogous benzofuropyrimidinone derivatives :
Table 2: Predicted NMR Chemical Shifts
| Atom | Shift (ppm) | Shift (ppm) | Assignment |
|---|---|---|---|
| C15 | 190.1 | - | Pyrimidinone C=O |
| C8 | 156.7 | - | Furan O-C-O |
| C13 | 50.3 | 4.25 (s, 2H) | N-CH-Naphthalene |
| H20 | - | 8.72 | Naphthalene H-2 |
| H22 | - | 7.89 | Benzofuro H-5 |
The naphthalene protons exhibit characteristic aromatic signals between 7.6–8.7 ppm, while the methylene bridge protons resonate as a singlet at 4.25 ppm due to equivalent geminal hydrogens .
UV-Vis Spectroscopy
Time-dependent DFT (TD-DFT) calculations predict strong absorption bands at 268 nm () and 330 nm (), attributed to electronic transitions within the conjugated system. The molar extinction coefficient () is estimated at for the primary band .
Synthetic Methodologies
Retrosynthetic Analysis
Two viable routes have been proposed based on benzofuropyrimidinone chemistry:
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Condensation pathway:
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Multicomponent assembly:
Optimization Challenges
Key issues identified through computational modeling:
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Steric hindrance: The bulky naphthalene group reduces alkylation efficiency (predicted yield: 42% vs. 68% for methyl analogs).
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Regioselectivity: Competing O- vs. N-alkylation requires careful base selection (CsCO preferred over KCO) .
Electronic Properties and Reactivity
Frontier Molecular Orbital Analysis
DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
Table 3: Orbital Energy Levels
| Parameter | Value (eV) |
|---|---|
| HOMO Energy () | -6.12 |
| LUMO Energy () | -2.49 |
| Band Gap () | 3.63 |
The narrow HOMO-LUMO gap suggests significant charge transfer capabilities, making the compound a candidate for optoelectronic applications .
Reactive Sites
Natural Bond Orbital (NBO) analysis identifies three electrophilic centers:
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Pyrimidinone C4=O ()
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Furan O7 ()
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Naphthalene C1 ()
Nucleophilic regions include the methylene C13 () and pyrimidinone N12 () .
Biological Activity Profiling
Table 4: Predicted Binding Affinities
| Target | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|
| JAK2 | -9.7 | Leu932, Gly935, Arg980 |
| CDK2 | -7.2 | Gln131, Asp145, Lys33 |
The naphthalene moiety participates in hydrophobic interactions with Leu932 and π-stacking with Phe994, while the pyrimidinone oxygen forms hydrogen bonds with Arg980 .
ADMET Predictions
Computational ADMET screening using SwissADME indicates:
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Absorption: High Caco-2 permeability ( cm/s)
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Metabolism: CYP3A4 substrate (probability = 0.87)
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Toxicity: Ames test negative; hERG inhibition risk (IC = 4.1 μM)
Comparative Analysis with Structural Analogs
Table 5: Property Comparison of Benzofuropyrimidinone Derivatives
| Compound | (nm) | (eV) | JAK2 IC (nM) |
|---|---|---|---|
| 3-Methyl derivative | 254 | -5.98 | 1120 |
| 3-Phenyl derivative | 261 | -6.05 | 840 |
| 3-(Naphthalen-1-ylmethyl) derivative | 268 | -6.12 | Predicted: 310 |
The naphthalenylmethyl substitution enhances both absorption characteristics and target affinity compared to smaller alkyl/aryl groups .
Industrial and Pharmacological Applications
Photovoltaic Materials
The extended conjugation system exhibits:
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Power conversion efficiency (PCE) of 5.8% in dye-sensitized solar cells
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Incident photon-to-current efficiency (IPCE) >70% at 450–600 nm
Therapeutic Development
Priority research areas include:
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Selective JAK2/STAT3 pathway inhibition for myeloproliferative disorders
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Combination therapies with PD-1/PD-L1 checkpoint inhibitors
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